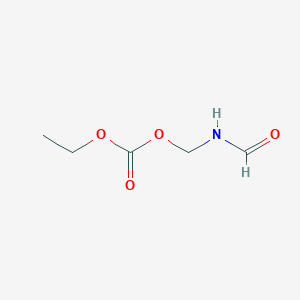

Carbonic acid ethyl ester formylaminomethyl ester

Übersicht

Beschreibung

“Carbonic acid ethyl ester formylaminomethyl ester” is an ester of carbonic acid . Its molecular formula is C4H8O3 and it has a molecular weight of 104.1045 . It is also known by other names such as Ethoxyacetic acid, methyl ester; C2H5OCOOCH3; ethyl methyl carbonate .

Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed in several papers . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . The reaction of an alcohol with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) are two main routes to carbonate esters .Molecular Structure Analysis

The molecular structure of “Carbonic acid ethyl ester formylaminomethyl ester” is available as a 2d Mol file . The IUPAC Standard InChI is InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 and the IUPAC Standard InChIKey is JBTWLSYIZRCDFO-UHFFFAOYSA-N .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives . They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Photocatalytic Synthesis of Ester Derivatives

Carbonic acid ethyl ester formylaminomethyl ester: can be synthesized using photocatalytic strategies. This process is significant in the field of synthetic organic chemistry, where esters serve as crucial building blocks in pharmaceuticals and fine chemicals . The photocatalytic synthesis involves reactions that are primarily driven by single electron transfer, energy transfer, or other radical procedures .

Catalytic Amidation Reactions

This compound can also play a role in catalytic amidation reactions, where esters are converted into amides. Amidation is a key transformation in the synthesis of biologically active compounds and polymers. The catalytic formation of amide bonds from esters is an area of intense research, focusing on atom economy and green chemistry principles .

Esterification Reactions

Esterification is one of the most important reactions in modern organic synthesisCarbonic acid ethyl ester formylaminomethyl ester can be involved in traditional esterification methods like Fisher esterification or more contemporary approaches involving interconversion of carboxylic acid derivatives .

Solvent Applications

Esters are commonly used as solvents due to their ability to dissolve a wide range of chemical substancesCarbonic acid ethyl ester formylaminomethyl ester could potentially be used to extract organic solutes from aqueous solutions or in the formulation of lacquers and coatings .

Flavor and Fragrance Industry

Due to their pleasant odors, esters are often used in the flavor and fragrance industry. They are responsible for the characteristic fragrances of fruits and flowers and are used in perfumes and as flavoring agents. The compound could be synthesized to mimic natural fragrances or create new scents .

Pharmaceutical Building Blocks

Esters, including Carbonic acid ethyl ester formylaminomethyl ester , are important precursors in the synthesis of various pharmaceuticals. They can be transformed into drugs with therapeutic properties, playing a vital role in the development of new medications .

Wirkmechanismus

Mode of Action

The organic phase favors ester formation that can be hydrolyzed in the aqueous phase by the same enzyme .

Biochemical Pathways

They are useful in the synthesis of optically pure compounds, perfumes, and antioxidants .

Result of Action

They are still reactive enough to undergo hydrolysis to form carboxylic acids, alcoholysis, to form different esters, and aminolysis to form amides .

Zukünftige Richtungen

The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . Therefore, novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .

Eigenschaften

IUPAC Name |

ethyl formamidomethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGVLLCHASWZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)